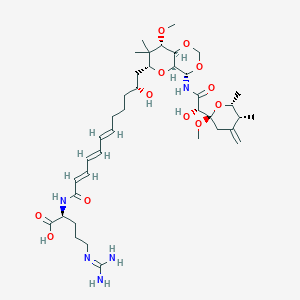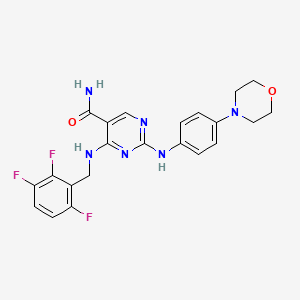![molecular formula C26H26N4O4 B1245317 (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)
(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHO793076, also known as TP3076, is a hexacyclic camptothecin analog. It is an active drug and a major metabolite of TP300. This compound is known for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. CHO793076 has shown efficacy against cells expressing breast cancer resistance protein, making it a significant compound in cancer research .
Preparation Methods
The synthesis of CHO793076 involves multiple steps, starting from camptothecin. The synthetic route includes the formation of a hexacyclic structure through a series of chemical reactions. The industrial production of CHO793076 typically involves the use of advanced organic synthesis techniques to ensure high purity and yield. Specific details about the reaction conditions and reagents used in the synthesis are proprietary and not publicly available .
Chemical Reactions Analysis
CHO793076 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
CHO793076 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of DNA topoisomerase I.
Biology: It is used to investigate the mechanisms of drug resistance in cancer cells.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, particularly those expressing breast cancer resistance protein.
Mechanism of Action
CHO793076 exerts its effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving the torsional strain that occurs during DNA replication and transcription. By inhibiting this enzyme, CHO793076 prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets and pathways involved in this process include the DNA topoisomerase I enzyme and the DNA replication machinery .
Comparison with Similar Compounds
CHO793076 is unique compared to other camptothecin analogs due to its hexacyclic structure and its efficacy against cells expressing breast cancer resistance protein. Similar compounds include:
Camptothecin: The parent compound from which CHO793076 is derived.
Topotecan: Another camptothecin analog used in cancer therapy.
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer. CHO793076 stands out due to its enhanced water solubility and stability, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C26H26N4O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione |
InChI |
InChI=1S/C26H26N4O4/c1-3-5-6-10-29-14-27-18-8-7-9-19-21(18)23(29)15-12-30-20(22(15)28-19)11-17-16(24(30)31)13-34-25(32)26(17,33)4-2/h7-9,11,14,33H,3-6,10,12-13H2,1-2H3/t26-/m0/s1 |
InChI Key |
NPAAFPODGAKMTC-SANMLTNESA-N |
Isomeric SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=N3 |
Canonical SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)O)C4=N3 |
Synonyms |
CH 0793076 CH-0793076 CH0793076 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)octylphosphonic acid](/img/structure/B1245235.png)
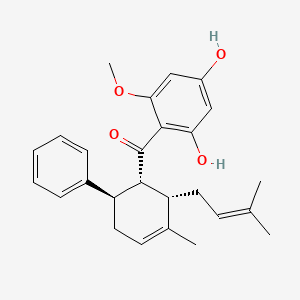
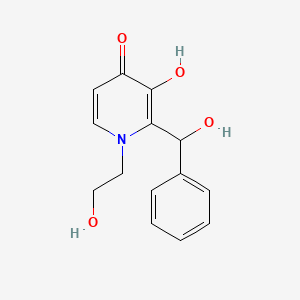
![(2S)-2-methyl-4-[(2R,15R)-2,8,15-trihydroxy-15-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1245240.png)

![[(4aS,4bR,10bS,12aS)-12a-methyl-1,3-dioxo-2-propyl-4,4a,4b,5,6,10b,11,12-octahydronaphtho[2,1-f]isoquinolin-8-yl] sulfamate](/img/structure/B1245242.png)

![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-2-methyl-3-pyridin-3-ylmethyl-1H-indol-5-yl}-propionic acid](/img/structure/B1245246.png)
![(3R,5R)-7-[(1S,2S,4aR,6R,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1245248.png)
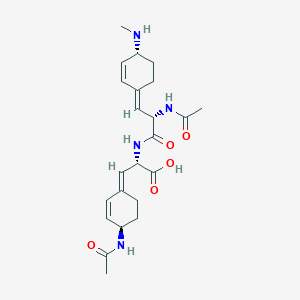

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1245254.png)
